4-Amino-3-fluoro-2-phenylpyridine
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Overview
Description
4-Amino-3-fluoro-2-phenylpyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with an amino group, a fluorine atom, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluoro-2-phenylpyridine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a fluorinated pyridine derivative. For example, starting from 2-chloro-3-fluoropyridine, the amino group can be introduced via a substitution reaction using ammonia or an amine source under suitable conditions .
Another approach involves the direct fluorination of a pre-formed amino-phenylpyridine derivative. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, reagents, and reaction conditions is crucial to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-fluoro-2-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The phenyl group allows for coupling reactions with other aromatic compounds, forming biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Ammonia or primary amines in the presence of a base.
Electrophilic Fluorination: Selectfluor or N-fluorobenzenesulfonimide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyridines, biaryl compounds, and fluorinated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-3-fluoro-2-phenylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-Amino-3-fluoro-2-phenylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-aminopyridine
- 3-Fluoro-4-aminopyridine
- 2-Phenyl-4-aminopyridine
Uniqueness
4-Amino-3-fluoro-2-phenylpyridine is unique due to the specific positioning of the amino, fluorine, and phenyl groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it suitable for specialized applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H9FN2 |
---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
3-fluoro-2-phenylpyridin-4-amine |
InChI |
InChI=1S/C11H9FN2/c12-10-9(13)6-7-14-11(10)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
InChI Key |
XETYLPDIVIEPGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2F)N |
Origin of Product |
United States |
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